molecular formula C14H17N3O5 B7043988 N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide

N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide

Cat. No.: B7043988
M. Wt: 307.30 g/mol
InChI Key: MHZSFQXESCHLJC-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide is a complex organic compound with a molecular formula of C15H18N2O5. This compound is characterized by the presence of an ethoxy group, a nitro group, and a piperidine ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-2-22-12-7-6-9(17(20)21)8-11(12)16-14(19)10-4-3-5-13(18)15-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZSFQXESCHLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide typically involves multi-step organic reactions One common method includes the nitration of 2-ethoxyaniline to form 2-ethoxy-5-nitroaniline, followed by the formation of the piperidine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and carboxamide group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxy-5-nitrophenyl)propanamide
  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-ethoxy-5-nitrophenyl)-N’-phenylurea

Uniqueness

N-(2-ethoxy-5-nitrophenyl)-6-oxopiperidine-2-carboxamide stands out due to its unique combination of functional groups and the presence of a piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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